molecular formula C14H14Cl2N2OS B2464702 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 878669-24-0

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B2464702
CAS No.: 878669-24-0
M. Wt: 329.24
InChI Key: SMQJBZKOXOCPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a synthetic organic compound with the molecular formula C14H14Cl2N2OS. It is primarily used in research settings and is not intended for human or veterinary use. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichlorobenzyl group, which is a benzene ring substituted with two chlorine atoms.

Preparation Methods

The synthesis of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction where a suitable dichlorobenzyl halide reacts with the thiazole derivative.

    Amidation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 2-methylpropanoyl chloride under basic conditions.

Chemical Reactions Analysis

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The dichlorobenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, although it is not yet approved for medical use.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The exact mechanism of action of N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and dichlorobenzyl moieties. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be compared to other compounds with similar structures or functional groups:

    3,5-Dichlorobenzyl Alcohol: This compound shares the dichlorobenzyl group and is known for its antimicrobial properties.

    Thiazole Derivatives: Compounds containing the thiazole ring are widely studied for their biological activities, including antimicrobial and anticancer properties.

    Amides: Similar amide compounds are often explored for their potential therapeutic effects in various diseases .

The uniqueness of this compound lies in its specific combination of the dichlorobenzyl group, thiazole ring, and amide functionality, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8(2)13(19)18-14-17-7-12(20-14)5-9-3-10(15)6-11(16)4-9/h3-4,6-8H,5H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQJBZKOXOCPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)CC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.